Lantibiotic nukacin
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
KKSGVIPTVSHDCHMNTFQFMFTCCS |
Origin of Product |
United States |
Producer Organisms and Natural Variants of Lantibiotic Nukacin
The production of nukacin is attributed to several species within the Staphylococcus genus. These bacteria inhabit a range of ecological niches, from fermented foods to the human microbiome.
Identification and Characterization of Primary Producer Strains
Staphylococcus warneri ISK-1 as a Canonical Producer
Staphylococcus warneri ISK-1 is the canonical producer of nukacin, a lantibiotic first reported in 1998. frontiersin.orgweebly.com This strain was originally isolated from "Nukadoko," a type of fermented rice bran. mdpi.com The lantibiotic produced by this strain, designated nukacin ISK-1, is a 27-amino-acid peptide. frontiersin.org Its biosynthesis is encoded by a gene cluster that includes the structural gene nukA. innocua.net Research has shown that nukacin ISK-1 exhibits a bacteriostatic effect against some bacteria, such as Bacillus subtilis, by inhibiting cell growth without causing pore formation, while it is bactericidal against others like Micrococcus luteus and Staphylococcus simulans through pore formation and cell lysis. frontiersin.org
Isolation from Specific Microbial Niches (e.g., Fermented Food Products)
Nukacin-producing staphylococci are frequently isolated from fermented food products. mdpi.commdpi.com The isolation process typically involves collecting samples from these foods, followed by serial dilution and plating on selective agar (B569324) media. frontiersin.orgmdpi.com Colonies exhibiting antimicrobial activity are then further characterized. For instance, Staphylococcus hominis KQU-131, the producer of nukacin KQU-131, was isolated from a Thai fermented fish product known as "Pla-ra". mdpi.commdpi.com Similarly, various lactic acid bacteria with antimicrobial potential have been successfully isolated from a range of fermented foods, highlighting these environments as rich sources of bioactive microorganisms. mdpi.comosaka-u.ac.jpcore.ac.uk
Genetic Diversity and Phylogenetic Analysis of Nukacin-Producing Strains
The study of the genetic diversity and evolutionary relationships among nukacin-producing strains provides insights into the distribution and evolution of this lantibiotic. While specific comprehensive phylogenetic studies focusing solely on a wide range of nukacin-producing strains are not extensively detailed in the provided results, the principles of such analyses are well-established in microbiology. researchgate.netnotulaebotanicae.ronih.gov Such studies would typically involve sequencing key genetic markers, such as the 16S rRNA gene or the nukA gene itself, from various isolates. alljournals.cn The resulting sequence data would be used to construct phylogenetic trees, revealing the genetic relatedness of the strains. researchgate.netnotulaebotanicae.ro This can help to understand how the ability to produce nukacin has spread among different Staphylococcus species and to identify conserved or variable regions within the nukacin biosynthesis gene clusters.
Characterization of Nukacin Variants
Several natural variants of nukacin have been identified from different staphylococcal species. These variants typically exhibit high sequence similarity to nukacin ISK-1, with minor amino acid substitutions.
Nukacin KQU-131 from Staphylococcus hominis KQU-131
Staphylococcus hominis KQU-131, isolated from Thai fermented fish, produces a variant named nukacin KQU-131. mdpi.commdpi.comtandfonline.com This lantibiotic is heat-stable and shares a high degree of similarity with nukacin ISK-1. tandfonline.comnih.gov Genetic and structural analyses have revealed that there are three amino acid differences between the prepeptides of nukacin ISK-1 and nukacin KQU-131; one is in the leader peptide, and the other two are within the mature peptide. tandfonline.comnih.gov Despite these differences, the antimicrobial spectra of the two bacteriocins are reportedly the same. tandfonline.com The molecular mass of nukacin KQU-131 has been determined to be 3003.97 Da. tandfonline.com
Nukacin 3299 from Staphylococcus simulans
Staphylococcus simulans strain 3299, isolated from a case of bovine mastitis, is the producer of nukacin 3299. innocua.netresearchgate.net Initially termed simulancin 3299, further characterization revealed that this lantibiotic is identical to nukacin ISK-1. frontiersin.orginnocua.netresearchgate.net The gene cluster for nukacin 3299 is located on a plasmid designated pRJ97. innocua.netresearchgate.net This variant has demonstrated antibacterial activity against a significant percentage of S. aureus strains associated with bovine mastitis. frontiersin.org
Comparative Analysis of Sequence Divergence in Nukacin Variants
The natural variants of nukacin exhibit high sequence similarity but possess distinct amino acid substitutions that can influence their biological activity. plos.org A comparative analysis of the prepeptide sequences reveals key differences.
Nukacin KQU-131, when compared to nukacin ISK-1, shows three amino acid differences; one is located in the leader peptide, and the other two are within the mature peptide. tandfonline.com Specifically, in the mature peptide of nukacin KQU-131, an isoleucine residue replaces a lanthionine (B1674491), and a valine residue replaces a methionine when compared to nukacin ISK-1. nih.gov This results in a higher molecular weight for nukacin KQU-131 (3,003.97 Da) compared to nukacin ISK-1 (2,960 Da). tandfonline.com
Another variant, nukacin KSE650, has five amino acid differences when compared to nukacin ISK-1. plos.org These variations in the amino acid sequence are believed to be responsible for the different antibacterial activity patterns observed between the two peptides. plos.org The study of these variants, such as through saturation mutagenesis of nukacin ISK-1, has shown that even minor changes can alter the antimicrobial efficacy. For example, replacing specific amino acids resulted in variants with either increased or apparently inactivated antimicrobial activity. rsc.org
Table 1: Comparison of Nukacin Variants
| Feature | Nukacin ISK-1 | Nukacin KQU-131 | Nukacin KSE650 |
| Producer Organism | Staphylococcus warneri ISK-1 researchgate.netasm.org | Staphylococcus hominis KQU-131 tandfonline.com | Staphylococcus epidermidis KSE650 plos.org |
| Source of Isolation | Fermented rice bran bed (Nukadoko) tandfonline.com | Thai fermented marine fish tandfonline.com | Human oral cavity plos.org |
| Molecular Weight (Da) | 2,960 tandfonline.com | 3,003.97 tandfonline.com | Not specified |
| Key Sequence Differences from ISK-1 | N/A | 3 amino acid differences (1 in leader, 2 in mature peptide) tandfonline.com | 5 amino acid differences plos.org |
Novel Nukacin Spp. 2 Produced by Streptococcus species
Recent research has led to the identification of a novel lantibiotic, named nukacin Spp. 2, which shows homology to nukacin ISK-1. nih.govasm.org This peptide is naturally encoded by strains of Streptococcus agalactiae and Streptococcus ovuberis. nih.govasm.orgresearchgate.net
The discovery and production of nukacin Spp. 2 were achieved through a heterologous expression system. nih.gov Researchers utilized the genetically manipulable dental pathogen Streptococcus mutans T8, which is a natural producer of the lantibiotic mutacin II. nih.govasm.org The core peptide sequence of the novel lantibiotic was fused to the leader sequence of mutacin II, and this construct replaced the native mutacin II gene in the S. mutans chromosome. nih.govasm.org This innovative approach successfully yielded a biologically active form of nukacin Spp. 2 using the mutacin II biosynthesis machinery. nih.gov
Sequence analysis revealed that the core region of nukacin Spp. 2 has a 52% residue difference compared to the mutacin II core peptide. nih.govasm.org Despite being produced by a heterologous system, nukacin Spp. 2 demonstrated a distinct spectrum of antimicrobial activity. It was found to be specifically active against the pathogen Listeria monocytogenes, a target against which the parent lantibiotic, mutacin II, is not effective. researchgate.net Its activity against Bacillus subtilis was observed to be similar to that of both mutacin II and nukacin ISK-1. researchgate.net
Table 2: Research Findings on Nukacin Spp. 2
| Attribute | Description |
| Name | Nukacin Spp. 2 nih.govasm.org |
| Natural Producer Organisms | Streptococcus agalactiae, Streptococcus ovuberis nih.govasm.orgresearchgate.net |
| Heterologous Host | Streptococcus mutans T8 (using mutacin II biosynthesis machinery) nih.govasm.org |
| Homology | Displays homology with nukacin ISK-1 nih.govasm.org |
| Sequence Divergence | 52% different residues compared to the mutacin II core region nih.govasm.org |
| Observed Bioactivity | Inhibitory activity against Listeria monocytogenes and Bacillus subtilis researchgate.net |
Biosynthesis of Lantibiotic Nukacin
Genetic Organization of the Nukacin Biosynthetic Gene Cluster
The genes responsible for nukacin production are clustered together, a common feature for lantibiotic biosynthesis. tandfonline.comoup.com This cluster contains all the necessary genetic information, from the structural gene encoding the precursor peptide to the genes for modification, transport, and immunity. oup.comnih.gov
Identification and Annotation of Key Genes (e.g., nukA, nukM, nukT)
The nukacin ISK-1 gene cluster, identified in Staphylococcus warneri ISK-1, is comprised of at least six essential genes: nukA, nukM, nukT, nukF, nukE, and nukG, along with two other open reading frames, ORF1 and ORF7. tandfonline.comoup.comnih.gov Inactivation of nukA, nukM, or nukT results in a complete loss of nukacin production. tandfonline.com
nukA : This is the structural gene that encodes the 57-amino acid precursor peptide, pre-NukA. researchgate.net This prepeptide consists of a 30-residue N-terminal leader peptide and a 27-residue C-terminal propeptide which undergoes modification. researchgate.netnih.gov
nukM : This gene encodes the bifunctional modification enzyme, NukM. tandfonline.comoup.com It is responsible for the crucial post-translational modifications of the NukA propeptide, namely the dehydration of specific serine and threonine residues and the subsequent cyclization to form thioether bridges. nih.govnih.gov
nukT : This gene codes for a dual-functional ABC transporter, NukT. tandfonline.comtandfonline.com NukT is responsible for both cleaving the leader peptide from the modified precursor and exporting the mature, active nukacin peptide out of the cell. nih.govresearchgate.netnih.gov
nukF, nukE, nukG : These genes are predicted to encode a membrane-associated complex that provides the producer strain with immunity to the nukacin it produces. tandfonline.comoup.com
ORF1 : The product of this open reading frame shows similarity to the AlgR/AgrA/LytR family of response regulators, suggesting a role in the regulation of the gene cluster. tandfonline.com
Table 1: Key Genes in the Nukacin ISK-1 Biosynthetic Gene Cluster
| Gene | Encoded Protein | Predicted Function |
|---|---|---|
| nukA | Pre-NukA | Precursor peptide |
| nukM | NukM | Post-translational modification (dehydration and cyclization) tandfonline.comoup.com |
| nukT | NukT | ABC transporter responsible for processing and export tandfonline.comtandfonline.com |
| nukF | NukF | Component of the immunity complex tandfonline.comoup.com |
| nukE | NukE | Component of the immunity complex tandfonline.comoup.com |
| nukG | NukG | Component of the immunity complex tandfonline.comoup.com |
| ORF1 | ORF1 Product | Putative response regulator tandfonline.com |
Transcriptional Regulation of Biosynthetic Genes
The transcriptional organization of the nukacin gene cluster shows a degree of complexity. Transcriptional analyses have revealed that the genes from nukM through ORF7 are organized as an operon, meaning they are transcribed together as a single messenger RNA molecule. tandfonline.comnih.gov In contrast, the structural gene nukA and the regulatory gene ORF1 are each transcribed independently from their own promoters. tandfonline.comnih.govresearchgate.net
Unlike some other lantibiotic systems, such as nisin, the expression of the nukA gene does not appear to be autoregulated by the external presence of nukacin. tandfonline.comoup.comnih.gov Instead, its transcription is influenced by environmental factors. Research has shown that osmotic stress, induced by agents like sodium chloride (NaCl) and sorbitol, enhances the transcriptional levels of both the nukA and nukM genes, leading to increased nukacin production. tandfonline.comnih.govnih.gov This suggests that the regulation of nukacin biosynthesis is adapted to specific environmental cues. nih.govresearchgate.net
Plasmid-Encoded Nature of Nukacin Biosynthetic Genes
The genetic determinants for nukacin ISK-1 biosynthesis are not located on the chromosome of Staphylococcus warneri ISK-1 but are instead encoded on a large plasmid designated pPI-1, which is 30.2 kb in size. researchgate.netnih.gov Experiments involving the curing, or removal, of this plasmid from the host bacterium resulted in a complete loss of both nukacin production and the host's immunity to the lantibiotic. nih.gov This finding conclusively demonstrates that the pPI-1 plasmid carries the entire gene cluster necessary for nukacin biosynthesis and self-protection. nih.gov Similarly, the gene cluster for nukacin 3299, produced by Staphylococcus simulans, is located on the plasmid pRJ97. nih.gov
Ribosomal Synthesis of the Precursor Peptide (NukA)
Like all ribosomally synthesized and post-translationally modified peptides (RiPPs), the journey of nukacin begins at the ribosome. nih.govfrontiersin.orgnih.gov The structural gene, nukA, is transcribed into messenger RNA (mRNA), which is then translated by the ribosome into the initial, inactive precursor peptide known as pre-NukA. nih.govresearchgate.net
This precursor peptide has a distinct two-part structure:
An N-terminal leader peptide . nih.govnih.gov
A C-terminal propeptide or core peptide . nih.govnih.gov
The leader peptide is crucial for the biosynthetic process. It acts as a recognition signal, guiding the precursor peptide to the modification enzymes and preventing the unmodified, potentially cytotoxic, peptide from being active within the producer cell. researchgate.netfrontiersin.org The core peptide region is the part that will ultimately be modified to become the mature, active lantibiotic. researchgate.netfrontiersin.org
Post-translational Modifications Catalyzed by Dedicated Enzymes
After ribosomal synthesis, the linear pre-NukA peptide undergoes a series of crucial enzymatic modifications to transform it into the biologically active, structurally complex nukacin. nih.govkarger.com These modifications create the characteristic thioether cross-links (lanthionines and methyllanthionines) and dehydrated residues that define lantibiotics. researchgate.net
Role of the Bifunctional Modification Enzyme NukM
The central enzyme in the post-translational modification of nukacin is NukM, a bifunctional enzyme belonging to the LanM family of lanthionine (B1674491) synthetases. frontiersin.orgkarger.com Unlike class I lantibiotics which utilize two separate enzymes (a dehydratase and a cyclase), class II lantibiotics like nukacin rely on a single, large enzyme to perform both reactions. karger.com
The modification process catalyzed by NukM occurs in two main steps:
Dehydration : The N-terminal dehydratase domain of NukM recognizes and acts upon specific serine and threonine residues within the core peptide region of NukA. frontiersin.orgkarger.com This reaction involves the phosphorylation of the serine/threonine hydroxyl groups in an ATP-dependent manner, followed by the elimination of phosphate (B84403) to form dehydroalanine (B155165) (Dha) from serine and dehydrobutyrine (Dhb) from threonine. frontiersin.orgacs.org Studies have shown that NukM's dehydration activity is site-specific and not necessarily coupled to its cyclization activity. nih.gov
Cyclization : Following dehydration, the C-terminal cyclase domain of NukM catalyzes a series of intramolecular Michael-type addition reactions. frontiersin.orgkarger.com In this step, the thiol groups of cysteine residues within the core peptide attack the newly formed dehydroamino acids. frontiersin.org This reaction results in the formation of the characteristic thioether cross-links: lanthionine (Ala-S-Ala) when a cysteine adds to a dehydroalanine, and 3-methyllanthionine (Abu-S-Ala) when a cysteine adds to a dehydrobutyrine. researchgate.net
These modifications, orchestrated by NukM, are critical for the final structure and antimicrobial activity of nukacin. nih.gov The entire modification process, along with subsequent transport, is believed to occur at a membrane-located complex formed by NukM and the transporter NukT, ensuring an efficient production line for the mature lantibiotic. tandfonline.com
Dehydration of Serine and Threonine Residues
The biosynthesis of nukacin begins with the dehydration of specific serine (Ser) and threonine (Thr) residues within the NukA propeptide. researchgate.netnih.gov This enzymatic reaction, catalyzed by NukM, results in the formation of α,β-unsaturated amino acids: dehydroalanine (Dha) from serine and dehydrobutyrine (Dhb) from threonine. nih.govtandfonline.comannualreviews.org These dehydrated residues are essential precursors for the subsequent cyclization step. nih.gov
Thioether Ring Formation (Lanthionine and Methyllanthionine)
Following dehydration, NukM catalyzes the intramolecular cyclization, which involves the stereospecific addition of the thiol group of cysteine (Cys) residues to the newly formed dehydroamino acids. nih.govacs.org This Michael-type addition results in the formation of thioether cross-links. When a cysteine residue reacts with a dehydroalanine, a lanthionine (Lan) bridge is formed. nih.gov Similarly, the reaction between a cysteine and a dehydrobutyrine results in a β-methyllanthionine (MeLan) bridge. nih.gov These thioether rings are the defining characteristic of lantibiotics and are crucial for the structural integrity and biological activity of nukacin ISK-1. researchgate.netresearchgate.net The final mature nukacin ISK-1 contains one dehydrobutyrine, one methyllanthionine, and two lanthionine molecules. researchgate.net
Substrate Specificity of NukM
The modification enzyme NukM exhibits a degree of substrate promiscuity, a characteristic that has been explored for peptide engineering. researchgate.netresearchgate.net Studies have shown that NukM can modify variants of the NukA precursor peptide, allowing for the generation of a diverse library of nukacin analogs. researchgate.net This suggests that while NukM recognizes specific features of the NukA precursor, it can tolerate certain amino acid substitutions. researchgate.net Research involving the co-expression of hexa-histidine-tagged NukA and NukM in Escherichia coli has been instrumental in evaluating this substrate specificity. nih.govresearchgate.net Furthermore, the biosynthetic machinery of the closely related lantibiotic, lacticin 481, which also utilizes a LanM-type enzyme (LctM), has been shown to process the NukA precursor, highlighting the conserved nature of substrate recognition within this family of enzymes. nih.govnih.gov However, the formation of the characteristic ring structure of nukacin ISK-1 is critically important, as replacing the ring-forming residues leads to a complete loss of bioactivity. researchgate.net
Function of the Dual-Functional ABC Transporter NukT
NukT is an ATP-binding cassette (ABC) transporter that plays a pivotal, dual role in the final stages of nukacin ISK-1 biosynthesis. nih.govresearchgate.netmicrobiologyresearch.org It is a bifunctional protein, possessing both a peptidase domain and a transporter domain, which work in concert to process and export the mature lantibiotic. microbiologyresearch.orgnih.gov NukT is composed of three main regions: an N-terminal peptidase domain (PEP), a transmembrane domain (TMD), and a C-terminal ATP-binding domain (NBD). nih.gov
Cleavage of the N-terminal Leader Peptide
After modification by NukM, the modified NukA precursor is recognized by NukT. nih.govresearchgate.net The N-terminal peptidase domain of NukT is responsible for cleaving the leader peptide from the modified propeptide. researchgate.netmicrobiologyresearch.org This proteolytic processing occurs within the cytoplasm, prior to export. researchgate.netmicrobiologyresearch.org In vitro studies have demonstrated that this peptidase activity is dependent on ATP hydrolysis by the C-terminal ATP-binding domain, indicating a cooperative function between the two domains. nih.govnih.gov The presence of the unusual amino acids formed by NukM is a prerequisite for the leader peptide cleavage by NukT. nih.gov
Export of the Mature Lantibiotic
Following the removal of the leader peptide, the now mature nukacin ISK-1 is exported out of the cell by the transporter function of NukT. nih.govresearchgate.net This export process is an active transport mechanism, driven by the energy derived from ATP hydrolysis at the NBD. nih.gov The cleavage of the leader peptide by the PEP domain has been shown to significantly enhance the ATPase activity of the NBD, suggesting a regulatory feedback loop that ensures efficient export of the mature lantibiotic upon its formation. nih.gov
Molecular Interactions within the Biosynthetic Machinery
The efficient biosynthesis of nukacin ISK-1 relies on a series of coordinated molecular interactions between the precursor peptide and the biosynthetic enzymes. Localization studies have revealed that both NukM and NukT are located at the cytoplasmic membrane. tandfonline.comnih.gov Yeast two-hybrid assays and surface plasmon resonance (SPR) analyses have provided evidence for the formation of a membrane-associated multimeric protein complex consisting of NukM and NukT. tandfonline.comnih.govasm.orgresearchgate.net This complex is associated with the precursor peptide, NukA. tandfonline.comnih.gov
Subcellular Localization of Biosynthetic Proteins
The biosynthetic machinery for nukacin ISK-1 is localized at the cytoplasmic membrane. tandfonline.com Localization analysis in the wild-type producer strain, S. warneri ISK-1, demonstrated that both the modification enzyme NukM and the transporter NukT are membrane-associated proteins. nih.govjst.go.jpresearchgate.net
This membrane localization is critical for the biosynthetic process, which culminates in the transport of the final product out of the cell. The formation of a membrane-located multimeric protein complex ensures that post-translational modification of NukA occurs at the site of its subsequent secretion. tandfonline.comnih.gov Interestingly, studies involving heterologous expression showed that NukM localizes to the cytoplasm membrane of Staphylococcus carnosus even in the absence of NukT. tandfonline.comnih.govasm.org This suggests that NukM has an intrinsic affinity for the membrane, independent of its interaction with the transporter. The co-localization of these proteins facilitates an efficient, channeled pathway for nukacin maturation and export. researchgate.nettandfonline.com
Comparative Biosynthesis with Other Lantibiotics (e.g., Lacticin 481, Nisin)
The biosynthesis of nukacin ISK-1 shares features with other lantibiotics but also possesses distinct characteristics, particularly when compared to lacticin 481 and nisin. Nukacin ISK-1 and lacticin 481 are classified as type-A(II) (or Class II) lantibiotics, while nisin is a canonical example of a type-A(I) (or Class I) lantibiotic. oup.comportlandpress.com
The primary difference lies in the enzymatic machinery responsible for post-translational modifications. In the biosynthesis of nisin, two separate enzymes, a dehydratase (NisB) and a cyclase (NisC), carry out the formation of dehydroamino acids and lanthionine rings, respectively. oup.comnih.gov In contrast, the biosynthesis of type-A(II) lantibiotics like nukacin ISK-1 and lacticin 481 employs a single, bifunctional enzyme known as LanM (NukM for nukacin, LctM for lacticin 481). nih.govnih.gov This enzyme performs both the dehydration and cyclization reactions. nih.gov
Another key distinction is the mechanism of leader peptide cleavage and transport. For nisin, these tasks are performed by separate proteins: the ABC transporter NisT exports the modified precursor, and a serine protease, NisP, located on the outer side of the cell membrane, cleaves the leader peptide to release the mature lantibiotic. oup.com Nukacin ISK-1 and lacticin 481 biosynthesis is more streamlined. The transporter (NukT or LctT) is a dual-functional protein that contains an N-terminal peptidase domain fused to the ABC transporter domain. researchgate.netnih.gov This single protein is responsible for both cleaving the leader peptide and transporting the mature lantibiotic across the cell membrane. researchgate.net
Despite the differences in their modification enzymes, there is a degree of functional interchangeability. The lacticin 481 synthetase, LctM, has been shown to successfully process the nukacin precursor peptide, NukA, in vitro, highlighting the promiscuity of these enzymes among related lantibiotics. nih.gov
| Feature | Nukacin ISK-1 | Lacticin 481 | Nisin |
| Lantibiotic Class | Type-A(II) / Class II portlandpress.com | Type-A(II) / Class II oup.com | Type-A(I) / Class I portlandpress.com |
| Modification Enzyme(s) | One bifunctional enzyme (NukM) nih.gov | One bifunctional enzyme (LctM) nih.gov | Two separate enzymes (NisB and NisC) nih.gov |
| Leader Peptide Cleavage | Peptidase domain of NukT researchgate.net | Peptidase domain of LctT nih.gov | Separate protease (NisP) oup.com |
| Transport | ABC transporter domain of NukT researchgate.net | ABC transporter domain of LctT | Separate ABC transporter (NisT) oup.com |
| Biosynthetic Complex | Membrane-associated NukA/NukM/NukT complex tandfonline.com | Assumed similar to Nukacin ISK-1 | Membrane-associated NisA/NisB/NisC/NisT complex asm.org |
Mechanism of Action of Lantibiotic Nukacin
Primary Target Identification: Inhibition of Cell Wall Synthesis
The principal mechanism by which nukacin ISK-1 exerts its antimicrobial effect is through the disruption of cell wall formation in susceptible bacteria. portlandpress.comtandfonline.comtandfonline.com This is achieved by targeting a key component of the peptidoglycan synthesis cycle.
Binding to Lipid II as a Docking Molecule
Nukacin ISK-1 utilizes Lipid II as a docking molecule to initiate its inhibitory action. portlandpress.comresearchgate.net Lipid II is an essential carrier molecule that transports peptidoglycan subunits from the cytoplasm to the exterior of the cell membrane for assembly into the cell wall. wikipedia.org The interaction between nukacin ISK-1 and Lipid II is a critical first step in its mechanism. portlandpress.comresearchgate.net Structural analysis suggests that the ring A of nukacin ISK-1 is a crucial motif for this binding, a feature that shows similarity to the Lipid II binding region of other lantibiotics like mersacidin. portlandpress.comresearchgate.net This interaction effectively sequesters Lipid II, preventing it from participating in the subsequent steps of cell wall construction. portlandpress.com
Impairment of Peptidoglycan Precursor Accumulation
By binding to Lipid II, nukacin ISK-1 interferes with the normal flow of peptidoglycan precursors. portlandpress.comresearchgate.net Studies have shown that treatment of susceptible bacteria, such as Staphylococcus aureus, with nukacin ISK-1 leads to the intracellular accumulation of the soluble peptidoglycan precursor UDP-N-acetylmuramyl-pentapeptide (UDP-MurNAc-pp). portlandpress.comresearchgate.net This accumulation is a direct consequence of the blockage of the later, membrane-associated stages of peptidoglycan biosynthesis, indicating that nukacin ISK-1's action prevents the utilization of these precursors in the growing peptidoglycan chain. portlandpress.com
Suppression of Peptidoglycan Polymerization
The binding of nukacin ISK-1 to Lipid II ultimately leads to the suppression of peptidoglycan polymerization. researchgate.net By sequestering Lipid II, nukacin ISK-1 prevents the transglycosylation and transpeptidation reactions that are necessary to incorporate new subunits into the existing peptidoglycan meshwork. wikipedia.orgdovepress.com This halt in polymerization weakens the cell wall, making the bacterium vulnerable to osmotic stress and unable to properly divide and grow.
Distinguished Mode of Action: Bacteriostatic Activity
A key feature that distinguishes nukacin ISK-1 from some other lantibiotics is its predominantly bacteriostatic, rather than bactericidal, activity against certain bacterial strains. nih.govasm.org This means it primarily inhibits bacterial growth and reproduction. However, it's noteworthy that in some specific bacterial species, such as Micrococcus luteus and Staphylococcus simulans, nukacin ISK-1 has been observed to exhibit bactericidal (cell-killing) activity. tandfonline.comtandfonline.com
Absence of Pore Formation and Membrane Potential Dissipation
In contrast to pore-forming lantibiotics like nisin, nukacin ISK-1 generally does not cause the formation of pores in the cytoplasmic membrane of susceptible bacteria like Bacillus subtilis. nih.govresearchgate.net This has been demonstrated by the lack of membrane potential dissipation and the absence of efflux of intracellular components such as ATP and potassium ions (K+) from treated cells. nih.govresearchgate.net This lack of membrane permeabilization is a defining characteristic of its bacteriostatic mechanism against these strains. nih.govresearchgate.netasm.org Interestingly, while it doesn't form pores itself in these instances, it has been shown to block the membrane depolarization activity of nisin. nih.govresearchgate.net
Effects on Bacterial Cell Morphology
Treatment with nukacin ISK-1 induces distinct changes in the morphology of bacterial cells. A significant effect is a remarkable reduction in the thickness of the cell wall. nih.govresearchgate.net Furthermore, treated cells often appear as single cells and fail to form a complete septum, which is the partition that separates dividing cells. nih.govresearchgate.netresearchgate.net Despite these profound effects on the cell envelope, the cytoplasmic contents of the bacteria generally remain unaffected, which is consistent with its non-lytic, bacteriostatic mode of action in these cases. nih.govresearchgate.net In strains where it acts bactericidally, more severe cell damage, including thinning and breakage of the cell wall leading to the release of intracellular contents, has been observed. tandfonline.com
Table 1: Effects of Nukacin ISK-1 on Bacterial Cells
| Feature | Observation in Bacillus subtilis | Observation in Micrococcus luteus |
| Cell Viability | Growth halted (Bacteriostatic) nih.govtandfonline.com | Decreased (Bactericidal) tandfonline.comtandfonline.com |
| Membrane Potential | No dissipation nih.govresearchgate.net | Dissipation tandfonline.com |
| Pore Formation | Absent nih.govresearchgate.net | Suggested by K+ leakage tandfonline.comtandfonline.com |
| Cell Wall | Reduced thickness nih.govresearchgate.net | Thinning and breakage tandfonline.com |
| Septum Formation | Incomplete nih.govresearchgate.netresearchgate.net | Not specifically detailed |
| Cytoplasm | Unaffected nih.govresearchgate.net | Release of contents tandfonline.com |
Reduction in Cell Wall Width
A key observable effect of nukacin ISK-1 on susceptible bacterial cells is a significant reduction in the width of the cell wall. nih.govresearchgate.netnih.gov Transmission electron microscopy studies on Bacillus subtilis have revealed this distinct morphological change in cells treated with nukacin ISK-1. portlandpress.comresearchgate.net This thinning of the cell wall is a direct consequence of the inhibition of peptidoglycan synthesis, which weakens the structural integrity of the cell envelope. jmbfs.org The cytoplasmic content of the cells, however, remains largely unaffected. nih.govresearchgate.net
Structure-Activity Relationship Studies
The potent and specific activity of nukacin ISK-1 is intrinsically linked to its unique three-dimensional structure, which features a flexible N-terminal tail and a globular C-terminal region containing lanthionine (B1674491) and methyllanthionine rings. researchgate.net Extensive research has been dedicated to understanding how specific components of its structure contribute to its antimicrobial function.
Importance of N-terminal Lysine (B10760008) Residues for Activity
The N-terminal region of nukacin ISK-1 contains three crucial lysine residues (Lys1, Lys2, and Lys3). portlandpress.comresearchgate.net These positively charged amino acids are fundamental for the initial electrostatic interaction between the lantibiotic and the negatively charged components of the bacterial cell membrane. nih.govoup.comnih.gov Studies have shown that the deletion of these three lysines or their replacement with neutral alanine (B10760859) residues leads to a dramatic 32-fold reduction in antibacterial activity. nih.govnih.gov This highlights the critical role of these N-terminal charges in guiding the peptide to its target on the cell surface. While these residues are important for membrane binding, some studies suggest they can be somewhat variable, with certain substitutions still retaining activity. nih.gov However, introducing negatively charged residues at these positions results in an inactive mutant. researchgate.net
Critical Role of Ring A Structure in Lipid II Binding and Activity
The globular C-terminal region of nukacin ISK-1 is characterized by three thioether rings, designated A, B, and C. nih.gov Ring A, in particular, plays a pivotal role in the direct binding to Lipid II. portlandpress.comresearchgate.netacs.org This ring contains a conserved motif (TxS/TxD/EC) that is also found in other Lipid II-binding lantibiotics like mersacidin. portlandpress.comacs.org The interaction between Ring A and Lipid II is of high affinity. acs.org Disruption of the Ring A structure, for instance through a C14S mutation, completely abolishes the interaction with Lipid II and, consequently, the antimicrobial activity. researchgate.netacs.org This demonstrates that the integrity of Ring A is absolutely essential for the primary mechanism of action of nukacin ISK-1. researchgate.net NMR studies have further revealed that nukacin ISK-1 exists in two structural states, with only one being active and capable of binding to Lipid II, emphasizing the precise conformational requirements for its function. rcsb.org
Analysis of Truncated and Mutated Nukacin Derivatives
To further dissect the structure-function relationship, various truncated and mutated derivatives of nukacin ISK-1 have been generated and analyzed.
Truncated Derivatives : Studies using truncated fragments have shown that neither the N-terminal tail region (nukacin1-7) nor the C-terminal ring region (nukacin7-27) alone possesses any antibacterial activity. nih.govnih.gov This confirms that the complete, intact structure of nukacin ISK-1 is necessary for its full biological function. nih.gov A truncated derivative lacking the first three N-terminal lysines (nukacin4-27) exhibits significantly reduced activity. nih.govnih.govnih.gov
Mutated Derivatives : Site-directed mutagenesis has been a powerful tool in elucidating the roles of specific amino acids. As mentioned, mutations in the N-terminal lysines and the Ring A structure have profound effects on activity. nih.govresearchgate.net NNK scanning, a saturation mutagenesis technique, has been employed to create a library of nukacin ISK-1 variants, identifying essential, variable, and extensively variable residues throughout the peptide sequence. researchgate.netnih.gov This comprehensive analysis has not only confirmed the importance of the ring structures but also revealed that certain positions can tolerate substitutions, while others are immutable. researchgate.netnih.gov Notably, some mutations, such as Asp13Glu and Val22Ile, have resulted in variants with enhanced antimicrobial activity. nih.gov
The following table summarizes the effects of various mutations and truncations on the activity of nukacin ISK-1:
| Derivative | Modification | Effect on Activity | Reference(s) |
| nukacin4-27 | Deletion of N-terminal Lys1, Lys2, Lys3 | 32-fold lower activity | nih.gov |
| K1-3A nukacin ISK-1 | Replacement of Lys1, Lys2, Lys3 with Alanine | 32-fold lower activity | nih.gov |
| +2K nukacin ISK-1 | Addition of two Lysine residues at the N-terminus | No significant increase in activity | nih.gov |
| nukacin1-7 (tail region) | Isolated N-terminal fragment | No activity | nih.gov |
| nukacin7-27 (ring region) | Isolated C-terminal fragment | No activity | nih.gov |
| D13A nukacin ISK-1 | Replacement of Asp13 with Alanine | Lower affinity for Lipid II and reduced activity | researchgate.netacs.org |
| D13E nukacin ISK-1 | Replacement of Asp13 with Glutamic Acid | Similar or slightly enhanced activity | nih.govresearchgate.netacs.org |
| C14S nukacin ISK-1 | Replacement of Cys14 with Serine (disrupts Ring A) | No interaction with Lipid II, loss of activity | researchgate.netacs.org |
| V22I nukacin ISK-1 | Replacement of Val22 with Isoleucine | Twofold higher specific activity | nih.gov |
Microbial Immunity and Resistance Mechanisms
Self-Protection Systems in Nukacin-Producing Organisms
Staphylococcus warneri ISK-1, the producer of nukacin ISK-1, possesses a robust self-protection system to avoid suicide by its own antimicrobial peptide. asm.orgnih.gov This immunity is primarily conferred by the cooperative action of two key components encoded within the nukacin gene cluster: the ABC transporter NukFEG and the lantibiotic-binding immunity protein NukH. nih.govtandfonline.comtandfonline.com
Role of the ABC Transporter NukFEG in Efflux
The NukFEG system is a member of the ATP-binding cassette (ABC) transporter family, which are molecular pumps that utilize ATP hydrolysis to transport various substrates across cellular membranes. asm.orgnih.gov Sequence analysis suggests that NukFEG is composed of two transmembrane subunits, NukE and NukG, which likely form a heterodimer, and two nucleotide-binding subunits, NukF, which form a homodimer. asm.org The primary function of NukFEG is to act as an efflux pump, actively transporting nukacin ISK-1 from the cell membrane to the extracellular space. asm.orgnih.govnih.gov This transport is an energy-dependent process. asm.orgnih.gov Expression of nukFEG in a sensitive host decreases the amount of cell-associated nukacin, thereby conferring a degree of immunity. asm.org While NukFEG alone provides partial immunity, it is essential for the high level of resistance observed in the producing organism. tandfonline.comtandfonline.com
Function of the Lantibiotic-Binding Immunity Protein NukH
NukH is a novel type of lantibiotic-binding immunity protein located in the cellular membrane. tandfonline.comtandfonline.com Unlike the LanI-type immunity proteins, such as NisI for nisin, which are lipoproteins anchored to the membrane, NukH is a transmembrane protein with three predicted transmembrane domains. nih.govoup.com Its N-terminus is situated on the cytoplasmic side of the cell membrane. nih.gov The primary role of NukH is to capture nukacin ISK-1. asm.orgnih.gov Studies using fluorescein-labeled nukacin ISK-1 (FITC-nuk) have shown that NukH specifically binds to the lantibiotic in an energy-independent manner. asm.orgnih.gov This binding activity is crucial for immunity, and expression of nukH alone can confer partial resistance to nukacin ISK-1. tandfonline.comtandfonline.com Further research has indicated that NukH recognizes the C-terminal ring region of nukacin ISK-1, as the interaction is inhibited by derivatives lacking the N-terminal tail but not by the tail region itself. asm.orgnih.govnih.gov Interestingly, NukH also shows binding activity towards another type A(II) lantibiotic, lacticin 481, but not towards the type A(I) lantibiotic nisin A. tandfonline.comtandfonline.comnih.gov
Cooperative Transport Mechanism between NukFEG and NukH
Full immunity to nukacin ISK-1 in the producing organism is achieved through the synergistic action of NukFEG and NukH. asm.orgnih.govtandfonline.comtandfonline.com The current model for this cooperative mechanism involves a two-step process. First, NukH, acting as a receptor, captures nukacin ISK-1 from the surrounding environment or as it approaches the cell membrane. asm.orgnih.govnih.gov This binding event occurs without the expenditure of cellular energy. asm.orgnih.gov Subsequently, the NukH-bound nukacin ISK-1 is recognized and transported to the extracellular space by the NukFEG ABC transporter in an ATP-dependent manner. asm.orgnih.govnih.gov This coordinated "capture and pump" mechanism ensures the efficient removal of nukacin ISK-1 from the vicinity of the cell membrane, preventing it from exerting its antimicrobial activity. asm.orgnih.gov The requirement of both systems for full immunity highlights a sophisticated and highly effective self-protection strategy. nih.gov
| Component | Type | Function | Energy Requirement |
| NukFEG | ABC Transporter | Efflux of nukacin ISK-1 | ATP-dependent |
| NukH | Lantibiotic-binding protein | Captures nukacin ISK-1 | Energy-independent |
Acquired and Intrinsic Resistance in Target Bacteria
Beyond the self-immunity of the producer, other bacteria can exhibit or develop resistance to nukacin ISK-1. This resistance can be intrinsic, meaning it is a natural property of the organism, or acquired through genetic changes. vetnostics.com.aumdpi.comdroracle.ai
Mechanisms Involving Alterations in Cell Wall Composition
A primary mechanism of resistance to lantibiotics, including nukacin, involves modifications to the bacterial cell wall. oup.comuni.lu Since the primary target of nukacin ISK-1 is Lipid II, a crucial precursor for peptidoglycan synthesis, alterations in the cell wall can hinder the lantibiotic's access to its target. plos.orgresearchgate.net While specific studies on nukacin-induced cell wall changes are part of a broader understanding of lantibiotic resistance, it is known that changes in the net charge of the cell surface, for instance through the D-alanylation of teichoic acids, can reduce the binding of cationic antimicrobial peptides like nukacin. researchgate.net Additionally, thickening of the cell wall has been observed as a general resistance mechanism against various antimicrobial peptides. oup.com The specific characteristics of a bacterial species, such as membrane lipid composition and cell wall thickness, may contribute to whether nukacin ISK-1 has a bactericidal or bacteriostatic effect, or if the bacterium is resistant. tandfonline.comtandfonline.com
Role of Two-Component Regulatory Systems (e.g., VraSR)
Two-component systems (TCSs) are key signal transduction pathways in bacteria that allow them to sense and respond to environmental stimuli, including the presence of antimicrobial agents. nih.govmdpi.com In Staphylococcus aureus, several TCSs have been implicated in resistance to nukacin ISK-1. nih.govresearchgate.netnih.gov
A comprehensive analysis of TCS knockout mutants in S. aureus revealed that the inactivation of the VraSR system leads to a slight increase in susceptibility to nukacin ISK-1. nih.govresearchgate.netnih.gov The VraSR system is known to be a global regulator of cell wall synthesis, and its activation is triggered by cell wall stress. mdpi.com Therefore, it is plausible that VraSR contributes to nukacin resistance by upregulating genes involved in cell wall repair and synthesis, thereby counteracting the inhibitory effect of the lantibiotic on this pathway. plos.orgmdpi.com
In addition to VraSR, the GraRS and BraRS two-component systems play significant roles in resistance to nukacin ISK-1 in S. aureus. nih.govresearchgate.netnih.gov Inactivation of either of these systems leads to a significant increase in susceptibility. nih.govresearchgate.netnih.gov The BraRS system, in particular, appears to be a key player, as its inactivation results in a marked decrease in the survival of S. aureus when co-cultured with the nukacin-producing S. warneri. nih.govresearchgate.net These TCSs often regulate the expression of ABC transporters that can efflux the antimicrobial compounds. For example, the ABC transporter VraFG is regulated by GraRS, while BraAB and VraDE are regulated by BraRS, and all have been associated with resistance to nukacin ISK-1. nih.govresearchgate.netnih.gov This indicates that target bacteria can employ efflux mechanisms regulated by TCSs, similar to the self-immunity systems of producer organisms, to achieve resistance.
| Two-Component System | Effect of Inactivation on Nukacin ISK-1 Susceptibility in S. aureus | Associated Transporters |
| VraSR | Slight increase | - |
| GraRS | Significant increase | VraFG |
| BraRS | Significant increase | BraAB, VraDE |
Biofilm Formation as a Resistance Strategy
Bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, represent a significant mechanism of resistance against various antimicrobial agents, including the lantibiotic nukacin. researchgate.net This resistance is not typically due to a single mechanism but rather a combination of factors inherent to the biofilm structure and physiology.
Research on the effects of nukacin ISK-1 on biofilms formed by methicillin-resistant Staphylococcus aureus (MRSA) has shown that while the lantibiotic exhibits bacteriostatic activity against planktonic (free-floating) cells, it does not demonstrate bactericidal activity against established biofilm cells. nih.govasm.org In one study, even at four times the minimum inhibitory concentration (MIC), nukacin ISK-1 failed to kill cells within the MRSA biofilm. nih.gov This contrasts with other lantibiotics like nisin A, which showed significant bactericidal effects against the same biofilms. researchgate.netnih.gov
The lack of bactericidal activity of nukacin against biofilms is linked to its mode of action. Unlike nisin A, which forms stable pores in the cell membrane leading to ATP efflux and cell death, nukacin ISK-1 does not cause significant pore formation or leakage of intracellular components like ATP from biofilm cells. nih.govresearchgate.net Its primary action is bacteriostatic, inhibiting cell wall biosynthesis by binding to Lipid II. researchgate.nettandfonline.com This mechanism is less effective against the heterogeneous and often slow-growing or dormant cell populations within a mature biofilm. nih.gov The dense extracellular matrix of the biofilm can also act as a physical barrier, potentially hindering the penetration of nukacin to the cells embedded deep within the community.
The table below summarizes the comparative activity of nukacin ISK-1 and other bacteriocins against S. aureus biofilms.
| Bacteriocin (B1578144)/Antibiotic | Activity vs. Planktonic Cells | Activity vs. Biofilm Cells | Mechanism against Biofilm | Source |
| Nukacin ISK-1 | Bacteriostatic | Not Bactericidal | No significant ATP efflux; inhibits cell wall synthesis | nih.gov, researchgate.net |
| Nisin A | Bactericidal | Bactericidal | Pore formation leading to ATP efflux | nih.gov |
| Lacticin Q | Bactericidal | Bactericidal (less than Nisin A) | Pore formation leading to ATP efflux | nih.gov |
| Vancomycin | Bactericidal | Not Bactericidal | No significant ATP efflux | nih.gov |
Specific Gene Clusters Conferring Resistance (e.g., lcrSR-lctFEG)
Bacteria have evolved specific genetic systems to counteract the antimicrobial effects of lantibiotics like nukacin. These systems often involve two-component systems (TCS) that sense the antimicrobial peptide and activate the expression of resistance determinants, typically ATP-binding cassette (ABC) transporters that efflux the lantibiotic from the cell.
In Streptococcus mutans, a prominent oral bacterium, the lcrSR-lctFEG gene cluster has been identified as a key system conferring resistance to nukacin ISK-1 and the related lantibiotic lacticin 481. nih.govfrontiersin.org This system is composed of:
lcrS and lcrR : These genes encode a histidine kinase (LcrS) and a response regulator (LcrR), which form a TCS. LcrS likely senses the presence of nukacin, leading to its autophosphorylation and subsequent transfer of the phosphate (B84403) group to LcrR. nih.gov
lctFEG : This operon encodes an ABC transporter. Phosphorylated LcrR activates the transcription of the lctFEG genes. The resulting LctF (NBD), LctE (TMD), and LctG (TMD) proteins assemble into a transporter complex that presumably expels nukacin from the cell, preventing it from reaching its target, Lipid II. nih.govfrontiersin.org
Similarly, in Staphylococcus aureus, resistance to nukacin ISK-1 is a complex process involving multiple TCSs. plos.orgplos.org Deletion of the genes for the TCSs BraRS (also known as NsaRS) and GraRS significantly increases the susceptibility of S. aureus to nukacin ISK-1. plos.orgresearchgate.net These TCSs regulate the expression of different ABC transporters.
BraRS regulates the VraDE and BraAB transporters, which are associated with resistance to nukacin ISK-1 and nisin A. plos.orgresearchgate.net
GraRS controls the VraFG transporter, which also contributes to resistance. plos.orgresearchgate.net
A third TCS, VraSR , is also involved, albeit to a lesser extent, and is activated by the inhibition of cell wall synthesis, the primary mode of action of nukacin ISK-1. nih.govplos.org
These systems demonstrate that specific, inducible gene clusters are a primary mechanism for microbial resistance to nukacin.
| Gene Cluster/System | Organism | Components | Function | Target Lantibiotics | Source |
| lcrSR-lctFEG | Streptococcus mutans | TCS: LcrS (Histidine Kinase), LcrR (Response Regulator). ABC Transporter: LctF, LctE, LctG. | Senses and effluxes the lantibiotic. | Nukacin ISK-1, Lacticin 481 | nih.gov, frontiersin.org, frontiersin.org |
| BraRS-VraDE/BraAB | Staphylococcus aureus | TCS: BraS (Histidine Kinase), BraR (Response Regulator). ABC Transporter: VraDE, BraAB. | Senses and effluxes the lantibiotic. | Nukacin ISK-1, Nisin A, Bacitracin | plos.org, researchgate.net |
| GraRS-VraFG | Staphylococcus aureus | TCS: GraS (Histidine Kinase), GraR (Response Regulator). ABC Transporter: VraFG. | Contributes to resistance, regulates cell surface charge. | Nukacin ISK-1, Nisin A | plos.org, researchgate.net |
Comparative Analysis of Nukacin Resistance with Other Lantibiotics
The mechanisms of resistance to nukacin show both similarities and differences when compared to other lantibiotics, particularly the well-studied type-A(I) lantibiotic, nisin.
Similarities: A primary shared resistance strategy is the use of TCS-regulated ABC transporters to actively remove the lantibiotic from the cell. As noted, the BraRS and GraRS systems in S. aureus contribute to resistance against both nukacin ISK-1 and nisin A. plos.org This suggests these transporters have a somewhat broad specificity that allows them to recognize and export different, though structurally related, lantibiotics. The general architecture of a sensor kinase and a response regulator controlling an efflux pump is a common theme in resistance to many antimicrobial peptides. nih.gov
Differences: Despite these similarities, significant specificity exists in lantibiotic resistance. For instance, the lcrSR-lctFEG system in S. mutans confers strong resistance to nukacin ISK-1 and lacticin 481 (both type-A(II) lantibiotics) but not to nisin A (a type-A(I) lantibiotic). nih.govfrontiersin.org Conversely, S. mutans possesses a separate system, NsrFE₁E₂G-XRK, that provides resistance specifically to nisin but not to nukacin ISK-1. nih.govfrontiersin.org This highlights the evolution of distinct, specialized defense systems for different classes of lantibiotics.
Another key difference lies in the immunity proteins of the producing organisms. The producer of nukacin ISK-1, Staphylococcus warneri, utilizes an immunity system composed of the ABC transporter NukFEG and a dedicated immunity protein called NukH . nih.govtandfonline.com NukH is a membrane-associated protein that functions as a lantibiotic-binding protein, sequestering nukacin ISK-1. nih.govnih.gov This system is effective against nukacin and the closely related lacticin 481 but does not confer immunity to nisin A. tandfonline.com In contrast, nisin-producing Lactococcus lactis strains use the NisFEG transporter and the lipoprotein NisI for immunity. frontiersin.orgasm.org The NukH and NisI proteins are structurally and functionally distinct, tailored to bind their cognate lantibiotics, demonstrating a high degree of specificity in self-protection mechanisms. tandfonline.comasm.org
| Feature | Nukacin Resistance | Nisin Resistance | Source |
| Shared Resistance System (S. aureus) | BraRS-VraDE, GraRS-VraFG | BraRS-VraDE, GraRS-VraFG | plos.org, researchgate.net |
| Specific Resistance System (S. mutans) | lcrSR-lctFEG | NsrFE₁E₂G-XRK | nih.gov, frontiersin.org |
| Producer Immunity Protein | NukH (lantibiotic-binding protein) | NisI (lipoprotein) | nih.gov, tandfonline.com, frontiersin.org |
| Producer ABC Transporter | NukFEG | NisFEG | tandfonline.com |
| Cross-Immunity | Nukacin immunity system works against lacticin 481 but not nisin A. | Nisin immunity is specific to nisin and closely related variants. | tandfonline.com, frontiersin.org |
Advanced Research Methodologies and Engineering of Nukacin
Heterologous Expression Systems for Nukacin Production
The production of nukacin and its biosynthetic enzymes in hosts other than its native producer, Staphylococcus warneri ISK-1, has been crucial for detailed biochemical analysis and engineering efforts. Various bacterial systems have been employed, each offering unique advantages for studying and manipulating this complex peptide.
Escherichia coli is a widely utilized host for heterologous protein production due to its rapid growth, well-understood genetics, and the availability of extensive molecular tools. frontiersin.org In the context of nukacin, E. coli has been instrumental in dissecting the biosynthetic pathway. Researchers have successfully co-expressed the nukacin precursor peptide gene (nukA) and the gene for the modification enzyme (nukM). researchgate.netspringernature.com This approach allows for the production of the modified NukA prepeptide, enabling studies on the post-translational modifications, such as dehydration and lanthionine (B1674491) ring formation, in a controlled environment. researchgate.netresearchgate.net
A key strategy in E. coli is the use of a minimal gene set, which includes only the essential biosynthetic genes rather than the entire gene cluster. acs.org This method reduces the metabolic burden on the host and can lead to more efficient production of the modified peptide for analytical purposes. frontiersin.org For instance, by co-expressing a hexa-histidine-tagged NukA with NukM, scientists can easily purify the modified prepeptide using affinity chromatography. researchgate.netspringernature.com Subsequent analysis by mass spectrometry confirms the successful enzymatic modifications, observed as a decrease in the peptide's mass corresponding to dehydration events. researchgate.net This system provides a powerful platform for investigating the substrate specificity of the modification enzyme NukM and for engineering peptides with novel structures. researchgate.netresearchgate.net
| Host Organism | Expressed Genes | Purpose/Key Finding |
| Escherichia coli | nukA (precursor peptide), nukM (modification enzyme) | Production of modified prepeptide for biosynthetic studies. researchgate.netresearchgate.net |
| Escherichia coli | His-tagged nukA, nukM | Facilitates one-step purification of the modified prepeptide for analysis. researchgate.netspringernature.com |
| Escherichia coli | Minimal gene set from nukacin cluster | Reduces metabolic load on the host, streamlining the biosynthetic process for study. acs.orgfrontiersin.org |
Gram-positive bacteria, particularly Lactococcus lactis, have served as effective hosts for the heterologous production of active nukacin ISK-1. The nisin-controlled expression (NICE) system in L. lactis has been successfully used to express the nukAMT genes, which are essential for the biosynthesis of nukacin ISK-1. researchgate.net This demonstrated for the first time that the NICE system could be utilized for producing a heterologous lantibiotic. researchgate.net Inactivation of any of these three genes (nukA, nukM, or nukT) resulted in the complete loss of nukacin ISK-1 production, confirming their indispensable roles. researchgate.net
Furthermore, recombinant L. lactis has been engineered to express immunity proteins for nukacin ISK-1, such as NukH. tandfonline.comnih.govjst.go.jp Studies involving the expression of nukFEG and nukH in L. lactis have been crucial in understanding the self-protection mechanism of the producing organism. tandfonline.comnih.gov Staphylococcus carnosus, a closely related non-producing species, has also been used as a host. For example, Western blot analysis of NukH expressed in S. carnosus revealed its localization in the cell membrane, providing insights into its function as a membrane-associated immunity protein. tandfonline.comnih.govtandfonline.com
| Host Organism | Expressed Genes/Proteins | Purpose/Key Finding |
| Lactococcus lactis | nukAMT | Heterologous production of active nukacin ISK-1 using the NICE system. researchgate.net |
| Lactococcus lactis | nukFEG, nukH | Investigation of immunity mechanisms against nukacin ISK-1. tandfonline.comnih.gov |
| Staphylococcus carnosus | NukH | Demonstrated the membrane localization of the NukH immunity protein. nih.govtandfonline.com |
The biosynthetic machinery of one lantibiotic can sometimes be repurposed to produce others. Research has shown that the dental pathogen Streptococcus mutans, which naturally produces the lantibiotic mutacin II, can be engineered to synthesize other non-native lantibiotics. nih.govresearchgate.net The S. mutans T8 strain's mutacin II biosynthesis machinery has been successfully used to produce bioactive nukacin ISK-1, which is a homolog of mutacin II. nih.govresearchgate.netnii.ac.jp
This was achieved by replacing the core peptide region of the native mutacin II gene with the core sequence of nukacin ISK-1, while retaining the mutacin II leader sequence. nih.govresearchgate.net The chimeric prepeptide was then processed by the mutacin II modification and transport machinery, resulting in the secretion of active nukacin ISK-1. nih.govresearchgate.net This approach not only demonstrates the promiscuity and potential of lantibiotic biosynthesis enzymes but also establishes S. mutans as a viable host for producing novel or minimally studied lantibiotics for further characterization. nih.govresearchgate.net
Production in Lactococcus lactis and Staphylococcus carnosus
Peptide Engineering Approaches for Modified Nukacin Analogs
Peptide engineering techniques are employed to create variants of naturally occurring peptides with the aim of improving their properties, such as antimicrobial activity, stability, or production yield. For nukacin, these approaches have focused on altering its amino acid sequence through genetic manipulation.
Site-directed mutagenesis is a precise technique used to introduce specific changes into a DNA sequence, resulting in targeted amino acid substitutions in the final peptide. neb.comnih.gov This method is invaluable for structure-activity relationship studies, helping to identify key amino acid residues that are critical for a lantibiotic's function. researchgate.net While extensive mutagenesis studies have been performed on other lantibiotics like nisin and mutacin 1140, research on nukacin ISK-1 has also been undertaken. nih.govresearchgate.net
In one study focusing on the type A(II) lantibiotic nukacin ISK-1, researchers constructed variants with specific double mutations: Asp13Glu:Val22Ile and His15Ser:Val22Ile. researchgate.net However, these particular mutations resulted in no detectable level of product formation, suggesting that these residues, or the structural integrity of this region, are crucial for proper biosynthesis or stability of the peptide. researchgate.net This highlights how targeted mutations can reveal essential positions within the peptide's structure.
| Lantibiotic | Mutant Variant(s) | Outcome |
| Nukacin ISK-1 | Asp13Glu:Val22Ile | No detectable product formation. researchgate.net |
| Nukacin ISK-1 | His15Ser:Val22Ile | No detectable product formation. researchgate.net |
Lantibiotics are defined by their unusual amino acids, such as lanthionine, 3-methyllanthionine, dehydroalanine (B155165), and dehydrobutyrine, which are introduced post-translationally. researchgate.net These modified residues are crucial for the peptide's structure and biological activity. biorxiv.org A novel strategy for peptide engineering involves leveraging the enzymes responsible for these modifications to incorporate unusual amino acids into desired peptides. researchgate.netnih.gov
A methodology has been developed using the nukacin ISK-1 system in E. coli. researchgate.netspringernature.com By co-expressing the precursor peptide NukA (often with a purification tag) and the modification enzyme NukM, it is possible to generate modified prepeptides containing dehydrated amino acids and lanthionine rings. researchgate.netspringernature.com This system allows researchers to study the formation of these unusual amino acids and provides a powerful tool for creating peptide variants with potentially enhanced stability or altered activity. researchgate.net This approach of "lantibiotic engineering" holds significant promise for developing new therapeutic agents by combining the biosynthetic power of lantibiotic enzymes with rationally designed peptide sequences. researchgate.net
Introduction of Unusual Amino Acids for Enhanced Properties
Advanced Spectroscopic and Structural Biology Techniques for Mechanistic Elucidation
Understanding the precise molecular mechanisms by which nukacin exerts its antimicrobial effect requires sophisticated biophysical techniques capable of characterizing intricate molecular interactions in real-time.
Isothermal Titration Calorimetry (ITC) is a powerful, label-free technique used to directly measure the heat changes that occur during biomolecular binding events. malvernpanalytical.com This allows for the determination of key thermodynamic parameters of an interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), all within a single experiment. malvernpanalytical.combitesizebio.com
In the study of nukacin, ITC has been applied to quantify the binding kinetics between the lantibiotic and its molecular targets. For example, ITC experiments have been used to measure the binding affinity of nukacin ISK-1 and its variants to Lipid II, the crucial precursor for bacterial cell wall synthesis. researchgate.net These studies revealed that an engineered variant, nukacin 4-27, which lacks the first three N-terminal amino acids, possesses a lower binding affinity for Lipid II compared to the wild-type nukacin ISK-1. researchgate.net This finding directly links the N-terminal lysine (B10760008) residues to the peptide's ability to effectively bind its target. Furthermore, ITC has been employed to determine the affinity kinetics of nukacin ISK-1 binding to model membrane vesicles, providing insights into the initial electrostatic interactions that guide the peptide to the bacterial cell surface. asm.org
| Parameter Measured by ITC | Description | Relevance to Nukacin Research |
| Binding Affinity (KD) | The dissociation constant, which quantifies the strength of the binding interaction. A lower KD indicates a stronger affinity. | Used to compare the Lipid II binding strength of different nukacin variants. researchgate.net |
| Stoichiometry (n) | The ratio of the interacting molecules in the binding complex (e.g., how many nukacin molecules bind to one Lipid II molecule). | Helps to understand the formation of the nukacin-Lipid II complex. malvernpanalytical.combitesizebio.com |
| Enthalpy (ΔH) | The heat change associated with the binding event, indicating the types of bonds being formed and broken. | Provides information on the energetic forces driving the interaction with Lipid II or membranes. malvernpanalytical.combitesizebio.com |
| Entropy (ΔS) | The change in the randomness or disorder of the system upon binding. | Offers insight into conformational changes and the role of solvent in the binding process. malvernpanalytical.combitesizebio.com |
Surface Plasmon Resonance (SPR) is another label-free optical technique utilized for monitoring molecular interactions in real time. springernature.com It works by detecting changes in the refractive index on the surface of a sensor chip as an analyte in solution flows over and binds to a ligand immobilized on the chip. springernature.com This method is highly sensitive and allows for the detailed analysis of the association and dissociation phases of an interaction, providing kinetic data. springernature.com
SPR has been instrumental in elucidating the protein-protein interactions involved in the biosynthesis of nukacin ISK-1. oup.comtandfonline.com Specifically, researchers have used SPR biosensor analysis to investigate the interaction between the nukacin prepeptide, NukA, and the modification enzyme, NukM. oup.comtandfonline.comtandfonline.com In these experiments, NukA (or a tagged version like His-NukA) is typically immobilized on the sensor chip, and NukM is introduced as the analyte. tandfonline.com The results from these analyses provided direct evidence that the membrane-located NukM protein interacts with NukA. oup.comtandfonline.comjst.go.jp This interaction is a critical step in the post-translational modification pathway, where NukM catalyzes the dehydration of serine and threonine residues on NukA, a prerequisite for the formation of the characteristic lanthionine rings of the mature lantibiotic. oup.comtandfonline.com The SPR data suggested that NukM can recognize and bind to NukA independently, without first needing to form a complex with the transporter protein NukT. tandfonline.com
Isothermal Titration Calorimetry (ITC) for Binding Kinetics
Bioinformatic Approaches for Genome Mining and Lantibiotic Discovery
The proliferation of genomic sequencing has created vast datasets that can be scoured for novel natural products, including lantibiotics. Bioinformatic genome mining has emerged as a powerful and efficient alternative to traditional culture-based screening methods. asm.orgmdpi.com These computational approaches utilize specialized algorithms and tools to identify the biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites. researchgate.netnih.gov
The discovery of new lantibiotics similar to nukacin often begins with searching for genes encoding key, conserved enzymes involved in their biosynthesis. asm.orgmdpi.com For lantibiotics, a common strategy is to search for genes encoding the modification enzymes (LanM family for type-A(II) lantibiotics like nukacin) or transporter proteins. asm.org Tools such as PSI-BLAST can be used with the sequence of a known enzyme, like LtnM1 from the lacticin 3147 pathway or NukM from the nukacin pathway, as a query to find homologous proteins in genomic databases. karger.comnih.govasm.org
Once a candidate gene is identified, bioinformatic platforms like antiSMASH, BAGEL, and RODEO are used to analyze the surrounding genomic region. asm.orgmdpi.comnih.govfrontiersin.org These tools can predict the boundaries of the entire BGC and identify other essential genes, such as the precursor peptide gene (like nukA), transporter genes (like nukT), and immunity genes. mdpi.comresearchgate.net This in silico analysis allows researchers to quickly assess whether a given genome likely contains a complete and potentially functional lantibiotic BGC, drastically reducing the time and effort of "wet lab" work by prioritizing the most promising candidates. researchgate.net This approach has successfully identified the BGCs for known lantibiotics, including nukacin ISK-1, in various strains and has led to the discovery of entirely new lantibiotics, such as lichenicidin. asm.org More recently, machine learning and artificial intelligence (AI) are being integrated into these workflows to improve the prediction of BGCs and the biological activity of their resulting compounds. bohrium.comgardp.orgarxiv.org
| Bioinformatic Tool/Approach | Function | Application in Lantibiotic Discovery |
| PSI-BLAST | Sequence similarity searching | Identifies homologous proteins to known lantibiotic biosynthetic enzymes (e.g., NukM) in sequence databases. asm.org |
| antiSMASH | BGC Identification & Annotation | Analyzes genomic data to find and annotate diverse secondary metabolite BGCs, including those for lantibiotics. mdpi.comnih.govfrontiersin.org |
| BAGEL | Bacteriocin (B1578144) Genome Mining | A specialized web-based tool for the identification and analysis of bacteriocin and lantibiotic BGCs. asm.orgnih.gov |
| Machine Learning / AI | Pattern Recognition & Prediction | Accelerates antibiotic discovery by predicting antimicrobial activity and identifying novel chemical structures from large datasets. bohrium.comgardp.orgarxiv.org |
Ecological and Evolutionary Context of Lantibiotic Nukacin
Role of Nukacin in Microbial Competition within Specific Niches
Nukacin is produced by various species of Staphylococcus, a genus known for its ability to colonize a wide range of environments, from fermented foods to the human microbiota. The production of nukacin provides a significant competitive advantage to the producing strains, allowing them to inhibit the growth of other, often closely related, Gram-positive bacteria.
One of the well-studied examples is nukacin ISK-1 , originally isolated from Staphylococcus warneri ISK-1 found in "Nukadoko," a traditional Japanese fermented rice bran bed. researchgate.net This environment is a complex microbial ecosystem where numerous bacterial species compete for nutrients. Nukacin ISK-1 exerts a bacteriostatic effect by binding to lipid II, a crucial precursor in the bacterial cell wall biosynthesis pathway. nih.govscispace.com Unlike some other lantibiotics such as nisin A, nukacin ISK-1 does not form pores in the cell membrane but primarily acts by inhibiting peptidoglycan synthesis. nih.govscispace.comnih.gov This targeted action allows the producer to effectively suppress the growth of competitors. For instance, in co-culture experiments, S. warneri producing nukacin ISK-1 can significantly reduce the population of Staphylococcus aureus. nih.gov
The human nasal cavity is another niche where nukacin plays a critical role in microbial competition. A study of nasal Staphylococcus isolates revealed that a high percentage produce antimicrobial substances, with a nukacin-related peptide identified in Staphylococcus epidermidis IVK45. cabidigitallibrary.orgoup.com This variant, nukacin IVK45 , demonstrated a different activity spectrum compared to nukacin ISK-1, being bacteriostatic against the Gram-negative bacterium Moraxella catarrhalis and bactericidal against Micrococcus luteus, but inactive against S. aureus. cabidigitallibrary.orgoup.com The inactivation of the nukacin IVK45 gene reduced the ability of S. epidermidis IVK45 to inhibit the growth of other nasal bacteria, highlighting its ecological importance in this competitive environment. cabidigitallibrary.orgoup.com
Furthermore, nukacin 3299 , which is identical to nukacin ISK-1, is produced by a Staphylococcus simulans strain isolated from a case of bovine mastitis. annualreviews.orgoup.com Its activity against other staphylococcal strains implicated in this disease suggests a potential role in the pathogenesis and microbial dynamics within the bovine udder. oup.com
The table below summarizes the activity spectra of different nukacin variants, illustrating their role in specific microbial niches.
| Lantibiotic | Producing Strain | Niche | Target Organisms | Mode of Action |
| Nukacin ISK-1 | Staphylococcus warneri ISK-1 | Fermented rice bran (Nukadoko) | Gram-positive bacteria (e.g., Staphylococcus aureus) | Bacteriostatic (inhibits cell wall synthesis) nih.govnih.gov |
| Nukacin IVK45 | Staphylococcus epidermidis IVK45 | Human nasal cavity | Moraxella catarrhalis (bacteriostatic), Micrococcus luteus (bactericidal) cabidigitallibrary.orgoup.com | Proposed to target lipid II cabidigitallibrary.orgoup.com |
| Nukacin 3299 | Staphylococcus simulans 3299 | Bovine udder (mastitis) | Staphylococcal strains involved in bovine mastitis | Bacteriostatic (inhibits cell wall synthesis) annualreviews.orgoup.com |
Evolutionary Trajectories of Lantibiotic Biosynthetic Gene Clusters
The evolution of lantibiotic biosynthetic gene clusters (BGCs) is a dynamic process driven by various genetic mechanisms, leading to the diversification of these antimicrobial peptides. The genetic architecture of nukacin BGCs provides clear insights into these evolutionary pathways.
Horizontal gene transfer (HGT) is a major force in the evolution of bacterial genomes and is particularly prominent in the dissemination of antibiotic resistance and production capabilities. wikipedia.orguniversiteitleiden.nl The BGCs responsible for nukacin production are frequently located on mobile genetic elements (MGEs), such as plasmids, which facilitates their transfer between different strains and species. nih.govcabidigitallibrary.org
The biosynthetic gene cluster for nukacin ISK-1 is located on the plasmid pPI-1 in S. warneri ISK-1. nih.govnih.gov Similarly, the genes for nukacin 3299 production in S. simulans 3299 are found on the plasmid pRJ97. researchgate.netoup.com The high degree of similarity between these two gene clusters, despite being in different staphylococcal species, strongly suggests a recent HGT event. A notable difference is the presence of an IS257/431 insertion sequence in the pRJ97 plasmid of S. simulans 3299, which is absent in the pPI-1 plasmid of S. warneri ISK-1. researchgate.netannualreviews.org
The plasmid carrying the nukacin IVK45 gene cluster in S. epidermidis IVK45 exhibits a mosaic structure, with DNA segments showing high similarity to plasmids from S. aureus, S. epidermidis, and Staphylococcus lugdunensis. nih.gov This composite nature, along with the presence of transposase and recombinase gene fragments, points to a history of extensive HGT and rearrangements. nih.gov This continuous exchange and recombination of genetic material on MGEs allows for the rapid evolution and adaptation of lantibiotic production in staphylococci.
Nukacin belongs to the lacticin 481 group of Type-A(II) lantibiotics. scispace.comoup.com This group is characterized by a conserved biosynthetic machinery but displays significant diversity in the mature peptide sequence, leading to varied antimicrobial activities. This diversification is a result of evolutionary pressures and the genetic mechanisms described above.
The precursor peptide of nukacin IVK45 shares similarities not only with nukacin ISK-1 from S. warneri and nukacin KQU-131 from Staphylococcus hominis but also with hypothetical peptides from more distant bacterial genera like Streptococcus and Lactococcus. cabidigitallibrary.org This suggests that the core genetic information for these lantibiotics can be exchanged even between different bacterial orders. cabidigitallibrary.org
Nukacin IVK45 differs from nukacin ISK-1 in five amino acid positions within the mature peptide. nih.gov This variation in the primary structure is likely responsible for the observed differences in their activity spectra. nih.govcabidigitallibrary.org For instance, while nukacin ISK-1 is effective against S. aureus, nukacin IVK45 is not, but it has gained activity against the Gram-negative M. catarrhalis. nih.govcabidigitallibrary.orgoup.com This functional divergence illustrates how subtle changes in the peptide sequence, driven by evolutionary processes, can lead to the adaptation of the lantibiotic to specific ecological challenges.
The table below highlights the genetic and structural differences between various nukacin-related lantibiotics, underscoring their diversification.
| Lantibiotic Feature | Nukacin ISK-1 / 3299 | Nukacin IVK45 |
| Producing Species | S. warneri, S. simulans researchgate.netoup.com | S. epidermidis cabidigitallibrary.org |
| Gene Cluster Location | Plasmid (pPI-1, pRJ97) oup.comnih.gov | Plasmid (pIVK45) nih.gov |
| Key Genetic Feature | Standard lacticin 481-type cluster nih.gov | Mosaic plasmid with MGEs nih.gov |
| Amino Acid Differences | - | 5 amino acid changes compared to ISK-1 nih.gov |
| Resulting Activity | Active against S. aureus nih.gov | Inactive against S. aureus, active against M. catarrhalis cabidigitallibrary.orgoup.com |
Horizontal Gene Transfer Events
Interplay Between Lantibiotic Production and Microbial Community Dynamics
The production of lantibiotics like nukacin is not a one-way street of inhibition; it initiates a complex interplay within the microbial community, influencing its structure and dynamics. This interplay involves not only the direct antimicrobial action but also the evolution of resistance mechanisms in competing bacteria.
The presence of a nukacin producer can exert strong selective pressure on the surrounding microbial population. Susceptible bacteria are either eliminated or must evolve resistance to survive. In the context of S. aureus competing with a nukacin-producing S. warneri, the expression of specific two-component systems (TCSs) and ABC transporters in S. aureus is crucial for its survival. nih.gov The braRS and graRS TCSs, along with their associated transporters, are involved in resistance to nukacin ISK-1. nih.gov When co-cultured with the nukacin producer, S. aureus mutants lacking a functional braRS system show a significant decrease in population size. nih.gov This demonstrates a direct link between the production of a lantibiotic and the genetic and phenotypic responses of a competing species.
The production of nukacin itself can be influenced by the surrounding environment. For example, the transcription of the nukA and nukM genes in the nukacin ISK-1 BGC is enhanced by osmotic stress, a condition that can be prevalent in environments like fermented foods. nih.gov This suggests that nukacin production is regulated in response to environmental cues that may also signal increased microbial competition.
Future Research Directions and Unexplored Potential
Elucidating Undiscovered Biosynthetic Pathways for Nukacin Variants
The known biosynthetic pathway for nukacin ISK-1 involves the precursor peptide NukA, which is modified by the enzyme NukM and processed and exported by the bifunctional transporter NukT. researchgate.nettandfonline.comnih.gov However, the full diversity of nukacin-related compounds in nature is likely underexplored. Future research should focus on discovering and characterizing novel nukacin variants and their corresponding biosynthetic machinery.
Key future research initiatives include:
Genome Mining and Comparative Genomics: High-throughput sequencing and bioinformatic tools like plantiSMASH and antiSMASH can be leveraged to screen microbial genomes for novel lantibiotic gene clusters similar to that of nukacin. nih.gov Comparing the gene clusters of different nukacin producers, such as the identified nukacin 3299 from Staphylococcus simulans which contains a unique insertion sequence, can provide insights into the evolution and regulation of their biosynthesis. nih.govresearchgate.net
Heterologous Expression and Pathway Reconstruction: The successful heterologous expression of nukacin ISK-1 in hosts like Lactococcus lactis and E. coli provides a platform for studying its biosynthesis. frontiersin.orgresearchgate.net Future work can involve reconstructing predicted biosynthetic pathways for newly discovered variants in these optimized hosts to confirm enzyme function and produce novel compounds.
Investigating Enzyme Promiscuity: The modification enzyme NukM has been shown to be somewhat promiscuous, capable of modifying altered peptide substrates. researchgate.netoup.com A deeper investigation into the substrate tolerance of NukM and other biosynthetic enzymes could reveal pathways to generate novel, non-natural nukacin derivatives with unique structures and activities. This can be aided by techniques like tracer studies and the use of mutant strains to probe pathway intermediates and enzyme functions. snscourseware.org
Comprehensive Structural Characterization of Nukacin-Target Complexes
Nukacin ISK-1 is known to exert its primary antimicrobial effect by binding to Lipid II, a crucial precursor in bacterial cell wall synthesis, thereby inhibiting peptidoglycan formation. portlandpress.commdpi.com Studies have identified key regions of the nukacin molecule responsible for this interaction: the N-terminal linear tail, containing three essential lysine (B10760008) residues, facilitates electrostatic binding to the anionic bacterial membrane, while the globular ring structure, particularly Ring A, is believed to be the primary Lipid II-binding motif. portlandpress.comresearchgate.netnih.govnih.gov
Despite this knowledge, a high-resolution, three-dimensional structure of the nukacin-Lipid II complex is currently lacking. Future research should prioritize:
Advanced Structural Biology Techniques: Employing methods such as cryo-electron microscopy (cryo-EM), solid-state NMR spectroscopy, and X-ray crystallography to solve the atomic structure of nukacin bound to Lipid II within a model membrane. This would provide unprecedented detail on the specific molecular interactions, conformational changes, and stoichiometry of the complex.
Mutational Analysis of the Binding Interface: Combining structural data with site-directed mutagenesis of both nukacin and, if possible, the Lipid II target. This would validate the roles of specific amino acid residues in the binding event and help delineate the precise mechanism of cell wall synthesis inhibition. For instance, while the importance of the N-terminal lysines for membrane binding is established, their exact role in stabilizing the final nukacin-Lipid II complex remains to be fully elucidated. nih.govscilit.com
Comparative Structural Studies: Characterizing the complexes of various nukacin derivatives (both natural and engineered) with Lipid II. This would explain differences in their antimicrobial potency and spectrum, guiding the rational design of more effective variants.
Advanced Engineering for Broadened Antimicrobial Spectrum and Potency
Bioengineering has already proven to be a fruitful strategy for enhancing the properties of nukacin. frontiersin.orgtandfonline.com Site-saturation mutagenesis and NNK scanning have been used to generate libraries of nukacin ISK-1 variants, leading to the identification of derivatives with enhanced bioactivity. researchgate.netcabidigitallibrary.orgnih.gov A notable example is the D13E mutant, which exhibited a more than two-fold increase in activity against its indicator strain. cabidigitallibrary.org
The next wave of research in this area should focus on more sophisticated engineering strategies to further improve nukacin's therapeutic potential.
Rational and Semi-Rational Design: Using the structural data from nukacin-target complex characterization (as described in 8.2) to rationally design modifications. This could involve optimizing the charge and amphipathicity of the N-terminal tail for better membrane interaction or modifying the ring structures for tighter Lipid II binding.
Synthetic and Systems Biology Approaches: Implementing advanced techniques such as in vitro mutasynthesis, which allows for the incorporation of non-standard amino acids, to create peptides with novel chemical properties. nih.gov Furthermore, combining bioengineering with semi-synthesis could expand structural diversity even more, potentially creating hybrid molecules with broadened activity spectra. frontiersin.orgnih.gov
Targeting Gram-Negative Pathogens: A significant limitation of most lantibiotics, including nukacin, is their poor activity against Gram-negative bacteria due to the protective outer membrane. Future engineering efforts could focus on creating nukacin hybrids by fusing them with peptides known to traverse the Gram-negative outer membrane, a strategy that has shown promise for other lantibiotics like nisin. oup.com
| Engineered Nukacin ISK-1 Variant | Modification | Observed Effect | Reference(s) |
| D13E | Substitution Mutagenesis | >2-fold increase in bioactivity | cabidigitallibrary.org |
| K1-3A | Alanine (B10760859) replacement of Lys1, Lys2, Lys3 | 32-fold lower activity; antagonistic effect on wild-type | nih.govscilit.com |
| +2K | Addition of two Lys residues at N-terminus | No increase in antibacterial activity | nih.govscilit.com |
| NNK Variant Library | Site-saturation mutagenesis | Identification of essential residues in ring structure and variable residues in N-terminal tail | researchgate.netbioresearchcommunications.com |
Development of Novel Analytical Techniques for Nukacin Detection and Quantification
Current methods for the detection and quantification of nukacin primarily rely on conventional microbiological and analytical techniques. Antimicrobial activity is often assessed using bioassays such as the spot-on-lawn method or minimum inhibitory concentration (MIC) tests. nih.govplos.org For quantification and purification, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is commonly used. oup.com While effective, these methods can be time-consuming and may lack the sensitivity required for certain applications, such as high-throughput screening or detection in complex biological matrices.
Future research should be directed toward creating more advanced, rapid, and sensitive analytical tools:
Immunochemical Assays: Development of monoclonal or polyclonal antibodies specific to nukacin could enable the creation of highly specific and sensitive enzyme-linked immunosorbent assays (ELISAs) for rapid quantification.
Biosensor Technology: Designing novel biosensors for real-time detection of nukacin. This could involve using the immunity protein NukH, which specifically binds nukacin, as a biological recognition element. nih.gov Surface Plasmon Resonance (SPR) has already been used to study the binding kinetics of nukacin to membranes and proteins, and this technology could be adapted for quantitative purposes. tandfonline.comnih.gov
Advanced Mass Spectrometry: Developing targeted mass spectrometry-based methods, such as Multiple Reaction Monitoring (MRM), for absolute quantification of nukacin and its derivatives in complex samples like fermentation broths or biological fluids. This would be invaluable for pharmacokinetic studies and process optimization.
High-Throughput Screening Assays: Creating robust, high-throughput assays to rapidly screen large libraries of engineered nukacin variants for desired properties like enhanced activity or stability. This could involve reporter gene assays where bacterial survival upon exposure to nukacin is linked to a fluorescent or luminescent signal.
Exploration of Non-Antimicrobial Biological Activities of Nukacin and its Derivatives
Research on nukacin has been overwhelmingly focused on its direct antimicrobial effects. However, many antimicrobial peptides are now recognized as multifunctional molecules with a range of other biological activities. This remains a largely unexplored frontier for nukacin.
Future investigations should aim to uncover potential non-antimicrobial functions:
Immunomodulatory Effects: Investigating whether nukacin or its derivatives can modulate the host immune response. Many peptides can influence cytokine production, immune cell proliferation, and differentiation, which could be beneficial in a therapeutic context.
Anti-Biofilm Activity: While some studies suggest nukacin is effective against biofilms, the mechanism is likely linked to its antimicrobial action. mdpi.com Deeper research is needed to determine if nukacin can disrupt biofilm matrices or interfere with quorum sensing signaling pathways at sub-inhibitory concentrations, independent of direct killing.
Endotoxin (B1171834) Neutralization: The ability to bind and neutralize lipopolysaccharide (LPS), or endotoxin, from Gram-negative bacteria is a known property of some cationic antimicrobial peptides. mdpi.com Given nukacin's cationic N-terminus, its potential to neutralize endotoxin should be investigated, as this would be a valuable property for treating sepsis.
Synergistic Activity: Exploring the synergistic potential of nukacin with conventional antibiotics. Nukacin's mechanism of targeting Lipid II could potentially weaken the bacterial cell wall, making the cell more susceptible to other classes of antibiotics and helping to combat antibiotic resistance.
Q & A
Q. What are the structural characteristics of nukacin ISK-1, and how do they influence its antimicrobial activity?
Nukacin ISK-1 is a 27-amino acid type-A(II) lantibiotic with a linear N-terminal and globular C-terminal region. Key structural features include three lysine residues (Lys1, Lys2, Lys3) critical for electrostatic interactions with bacterial membranes and a conserved lanthionine/methyllanthionine ring structure essential for bioactivity. Mutagenesis studies show that disrupting ring-forming residues (e.g., Cys14, Cys21) abolishes activity, while substitutions at variable residues (e.g., Val22Ile) can enhance potency .
Q. How is nukacin ISK-1 biosynthesized in Staphylococcus warneri ISK-1?
Biosynthesis involves the bifunctional enzyme NukM (LanM), which catalyzes both dehydration of Ser/Thr residues and cyclization to form lanthionine rings. The ABC transporter NukT cleaves the leader peptide and exports the mature peptide. Unlike class-I lantibiotics, nukacin ISK-1 does not require separate LanB/LanC enzymes, reflecting its classification as a class-II lantibiotic .
Q. What bacterial strains produce nukacin-like lantibiotics, and how do they compare structurally?
Nukacin variants include nukacin IVK45 (Staphylococcus epidermidis IVK45), nukacin KQU-131 (S. hominis), and nukacin 3299 (S. simulans 3299). These share 80–95% sequence homology with nukacin ISK-1, differing by 5–6 amino acids in the mature peptide and leader sequence. Functional studies indicate conserved antimicrobial mechanisms despite structural variations .
Advanced Research Questions
Q. What experimental strategies identify essential residues for nukacin ISK-1 activity?
NNK scanning mutagenesis combined with colony overlay assays is a key method. For example, replacing native codons with NNK triplet oligonucleotides revealed that Gly5, His12, Asp13, and ring-forming residues are indispensable, while Lys1-3 and hydrophobic residues (e.g., Val22) tolerate substitutions. This approach also identified Asp13Glu and Val22Ile variants with twofold higher activity .
Q. How can heterologous expression systems be optimized for nukacin production?
The nisin-controlled gene expression system (NICE) is widely used. For example, Lactococcus lactis and Escherichia coli hosts engineered with the nukAMTFEGH gene cluster successfully produce active nukacin ISK-1. Modifying promoter strength and codon usage improves yield, while co-expressing immunity genes (e.g., nukFEGH) prevents self-toxicity .
Q. What role does the leader peptide play in nukacin ISK-1 biosynthesis and immunity?
The leader peptide guides NukM-mediated modifications but is not strictly sequence-specific. Proline substitutions in the leader disrupt secondary structure recognition by NukM, reducing dehydration efficiency. Post-translationally, the leader is cleaved by NukT, which also exports the mature peptide. Leader mutations do not impair immunity, which is mediated by NukFEGH proteins .
Q. How does nukacin ISK-1 bind lipid II, and what methods validate this interaction?
Nukacin ISK-1 binds lipid II via electrostatic interactions with its lysine-rich N-terminus, disrupting cell wall synthesis. The LiaRS reporter assay quantifies lipid II binding by measuring LiaR-dependent luciferase activation in Bacillus subtilis. Equilibrium studies (e.g., surface plasmon resonance) show nukacin exists in active/inactive lipid II-binding states, influenced by pH and ionic strength .
Q. What methodological frameworks address contradictions in nukacin resistance studies?
The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) help design studies to resolve discrepancies. For example, comparative genomic analysis of resistant Staphylococcus strains can identify mutations in lipid II biosynthesis pathways or overexpression of efflux pumps .
Q. How can bioengineering expand the chemical diversity of nukacin analogs?
Synthetic biology approaches include:
- Domain swapping : Replacing NukM cyclase domains with those from other LanM enzymes to alter ring topology.
- Non-canonical amino acids : Incorporating d-amino acids or fluorinated residues via cell-free systems to enhance stability.
- Hybrid peptides : Fusing nukacin with lipid II-binding domains from unrelated lantibiotics (e.g., nisin) to broaden spectrum .
Q. What statistical methods are critical for analyzing nukacin bioactivity data?
Dose-response curves (IC₅₀/EC₅₀) and Kaplan-Meier survival analysis are standard for in vitro and in vivo studies. For colony overlay assays, normalized inhibition zones should be analyzed using ANOVA with post-hoc Tukey tests to account for inter-experimental variability. Structural-activity relationship (SAR) models can predict functional impacts of residue substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
